molecular formula C9H9Br2NO2 B1410025 Ethyl 3,5-dibromopyridine-2-acetate CAS No. 1803830-54-7

Ethyl 3,5-dibromopyridine-2-acetate

Cat. No.: B1410025
CAS No.: 1803830-54-7
M. Wt: 322.98 g/mol
InChI Key: OICFZKIPQNFBOB-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromopyridine-2-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, an ethyl ester group at the 2nd position, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromopyridine-2-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3,5-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 3,5-dibromopyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromopyridine-2-acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 3,5-dibromopyridine-2-ethanol.

    Oxidation: Oxidation reactions can convert the acetate group to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: 3,5-dibromopyridine-2-ethanol.

    Oxidation: 3,5-dibromopyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 3,5-dibromopyridine-2-acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromopyridine-2-acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atoms and ester group can participate in various biochemical interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dichloropyridine-2-acetate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 3,5-difluoropyridine-2-acetate: Similar structure but with fluorine atoms instead of bromine.

    Ethyl 3,5-diiodopyridine-2-acetate: Similar structure but with iodine atoms instead of bromine.

Uniqueness

Ethyl 3,5-dibromopyridine-2-acetate is unique due to the presence of bromine atoms, which confer specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, affecting the compound’s chemical behavior and interactions.

Biological Activity

Ethyl 3,5-dibromopyridine-2-acetate is a compound belonging to the pyridine family, characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring and an ethyl acetate group at the 2 position. Its molecular formula is C₉H₈Br₂N₁O₂, and it is identified by its CAS number 625-92-3. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₉H₈Br₂N₁O₂
  • Molecular Weight : 292.97 g/mol
  • Appearance : Pale yellow solid

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that compounds with dibromopyridine structures often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Studies have also explored the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting that it may interfere with cellular signaling pathways responsible for cell survival.

Case Study: Apoptosis Induction in Cancer Cells
A study published in Organic & Biomolecular Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values around 25 µM.
  • Mechanism of Action : The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its structural features:

  • Electrophilic Nature : The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing interactions with nucleophilic sites in biological molecules.
  • Ester Hydrolysis : The acetate group can undergo hydrolysis, releasing acetic acid and potentially modifying cellular environments.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other dibromopyridines but exhibits distinct biological activities due to its unique substitution pattern.

Table 2: Comparison with Similar Compounds

Compound NameStructure HighlightsUnique Features
Ethyl 2-bromopyridine-3-carboxylateBromination at position 2Exhibits different reactivity patterns
Ethyl 4-bromopyridine-2-acetateBromination at position 4Different biological activity profile
Ethyl 3-bromo-5-methylpyridineMethyl group at position 5Variation in solubility and stability

Applications

Beyond its antimicrobial and anticancer properties, this compound is being explored for applications in:

  • Pharmaceuticals : As a precursor for developing new therapeutic agents.
  • Agrochemicals : Due to its potential as a pesticide or herbicide.

Properties

IUPAC Name

ethyl 2-(3,5-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICFZKIPQNFBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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